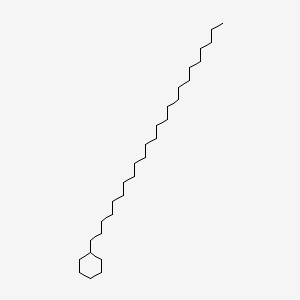
3-(2,2-Dimethoxyethylidene)-1,1-dimethylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Dimethoxyethylidene)-1,1-dimethylcyclohexane is an organic compound with a unique structure characterized by a cyclohexane ring substituted with a dimethoxyethylidene group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethoxyethylidene)-1,1-dimethylcyclohexane typically involves the reaction of cyclohexanone with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvent: Methanol
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethoxyethylidene)-1,1-dimethylcyclohexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
3-(2,2-Dimethoxyethylidene)-1,1-dimethylcyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethoxyethylidene)-1,1-dimethylcyclohexane involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethoxypropane: Similar in structure but with a different ring system.
2,5-Dimethoxybenzaldehyde: Shares the dimethoxy functional group but has an aromatic ring.
2-Methoxyphenyl isocyanate: Contains a methoxy group and is used in different chemical reactions.
Uniqueness
3-(2,2-Dimethoxyethylidene)-1,1-dimethylcyclohexane is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
62000-52-6 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
3-(2,2-dimethoxyethylidene)-1,1-dimethylcyclohexane |
InChI |
InChI=1S/C12H22O2/c1-12(2)7-5-6-10(9-12)8-11(13-3)14-4/h8,11H,5-7,9H2,1-4H3 |
InChI Key |
DHMPQWDVLQHCRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(=CC(OC)OC)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(3,4-Dichlorophenyl)-6-methoxyhexylidene]hydroxylamine](/img/structure/B14558973.png)


![1-Oxaspiro[5.5]undec-4-ene, 4-methyl-](/img/structure/B14558988.png)


![4-[(E)-(4-Sulfamoylphenyl)diazenyl]phenyl chloroacetate](/img/structure/B14559012.png)
![1-Oxa-2-azaspiro[4.4]non-2-ene-3-carbonyl azide](/img/structure/B14559018.png)





